(5Z)-5-(2-chloro-6-fluorobenzylidene)-2-(2-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
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Overview
Description
The compound “(5Z)-5-(2-chloro-6-fluorobenzylidene)-2-(2-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one” is a synthetic organic molecule that belongs to the class of thiazolo[3,2-b][1,2,4]triazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “(5Z)-5-(2-chloro-6-fluorobenzylidene)-2-(2-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one” typically involves the condensation of appropriate benzaldehyde derivatives with thiazolo[3,2-b][1,2,4]triazole intermediates. The reaction conditions often include the use of solvents like ethanol or methanol, and catalysts such as piperidine or acetic acid. The reaction is usually carried out under reflux conditions for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of automated systems for monitoring and controlling the reaction parameters ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
The compound “(5Z)-5-(2-chloro-6-fluorobenzylidene)-2-(2-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one” can undergo various chemical reactions, including:
Reduction: Reducing agents can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: The presence of halogen atoms (chlorine and fluorine) makes the compound susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.
Biology
Biologically, the compound may exhibit antimicrobial, antifungal, or anticancer properties. Researchers investigate its interactions with various biological targets to understand its potential therapeutic applications.
Medicine
In medicine, the compound is explored for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising candidate for the development of new pharmaceuticals.
Industry
Industrially, the compound may be used in the development of new materials or as a precursor for other valuable chemicals. Its unique properties make it suitable for various applications in material science and chemical engineering.
Mechanism of Action
The mechanism of action of “(5Z)-5-(2-chloro-6-fluorobenzylidene)-2-(2-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one” involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- (5Z)-5-(2-chlorobenzylidene)-2-(2-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
- (5Z)-5-(2-fluorobenzylidene)-2-(2-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
- (5Z)-5-(2-chloro-6-methylbenzylidene)-2-(2-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
Uniqueness
The uniqueness of “(5Z)-5-(2-chloro-6-fluorobenzylidene)-2-(2-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one” lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to similar compounds
Properties
Molecular Formula |
C18H11ClFN3O2S |
---|---|
Molecular Weight |
387.8 g/mol |
IUPAC Name |
(5Z)-5-[(2-chloro-6-fluorophenyl)methylidene]-2-(2-methoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C18H11ClFN3O2S/c1-25-14-8-3-2-5-10(14)16-21-18-23(22-16)17(24)15(26-18)9-11-12(19)6-4-7-13(11)20/h2-9H,1H3/b15-9- |
InChI Key |
PTHLXTUCMQBQPC-DHDCSXOGSA-N |
Isomeric SMILES |
COC1=CC=CC=C1C2=NN3C(=O)/C(=C/C4=C(C=CC=C4Cl)F)/SC3=N2 |
Canonical SMILES |
COC1=CC=CC=C1C2=NN3C(=O)C(=CC4=C(C=CC=C4Cl)F)SC3=N2 |
Origin of Product |
United States |
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